molecular formula C22H20N2O3S2 B11250127 6,7-dimethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6,7-dimethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11250127
M. Wt: 424.5 g/mol
InChI Key: MYEFJUZZHMNEGW-UHFFFAOYSA-N
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Description

6,7-Dimethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the class of dibenzo[c,e][1,2]thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a suitable precursor such as a thiourea derivative and a halogenated benzene compound.

    Introduction of Methyl Groups: Methyl groups are introduced at the 6 and 7 positions of the thiazine ring through alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Phenyl Group: The phenyl group with a methylsulfanyl substituent is attached to the nitrogen atom of the thiazine ring through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is introduced at the 9 position of the thiazine ring through an amidation reaction using a suitable amine and carboxylic acid derivative.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazine ring to form the 5,5-dioxide using an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reactors, and continuous flow processes to scale up the production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6,7-Dimethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections, cancer, and inflammatory diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

6,7-Dimethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H20N2O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

6,7-dimethyl-N-(3-methylsulfanylphenyl)-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H20N2O3S2/c1-14-11-15(22(25)23-16-7-6-8-17(13-16)28-3)12-19-18-9-4-5-10-20(18)29(26,27)24(2)21(14)19/h4-13H,1-3H3,(H,23,25)

InChI Key

MYEFJUZZHMNEGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC(=CC=C4)SC

Origin of Product

United States

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